molecular formula C9H15N3O5 B13816216 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose

Cat. No.: B13816216
M. Wt: 245.23 g/mol
InChI Key: SFLKASYCODSQOM-JAKMQLQISA-N
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Description

5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose (CAS: 94801-01-1) is a chemically modified carbohydrate derivative with a molecular formula of C₉H₁₅N₃O₅ and a molecular weight of 245.23 g/mol . It belongs to the class of azido sugars, characterized by the substitution of a hydroxyl group (-OH) at the C5 position of the fructose backbone with an azide (-N₃) moiety. The compound is protected by an isopropylidene group at the 1,2-O-positions, enhancing its stability and reactivity in synthetic applications .

This derivative is widely used in click chemistry (azide-alkyne cycloaddition) for constructing glycoconjugates, biosensors, and glycomimetics . Its azide group serves as a versatile handle for bioorthogonal reactions, enabling efficient conjugation with alkyne-functionalized biomolecules under mild conditions . Commercial suppliers, such as CymitQuimica and Glentham Life Sciences, offer the compound in milligram quantities (e.g., 5 mg for $344.00–$586.00) for research purposes .

Properties

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

(5S,7R,8S,9S)-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonane-8,9-diol

InChI

InChI=1S/C9H15N3O5/c1-8(2)15-4-9(17-8)7(14)6(13)5(16-9)3-11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1

InChI Key

SFLKASYCODSQOM-JAKMQLQISA-N

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)O)C

Canonical SMILES

CC1(OCC2(O1)C(C(C(O2)CN=[N+]=[N-])O)O)C

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

  • Starting material: beta-D-fructopyranose
  • Protection of the 1,2-hydroxyl groups is achieved by treatment with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), forming the 1,2-O-isopropylidene acetal.
  • This step prevents undesired side reactions at these positions during subsequent transformations.

Introduction of the Azido Group at C-5

  • The primary hydroxyl group at C-5 is converted into a good leaving group, commonly a bromide or tosylate intermediate.
  • For example, a regioselective Appel reaction can convert the C-5 hydroxyl into a bromide.
  • The bromide intermediate is then subjected to nucleophilic substitution with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • This substitution proceeds with inversion of configuration at C-5, yielding the 5-azido-5-deoxy derivative.

Optional Acetylation

  • To protect remaining free hydroxyl groups (e.g., at C-3 and C-4), acetylation can be performed using acetic anhydride in pyridine.
  • This step yields 3,4-di-O-acetyl-5-azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose, which is useful for further synthetic applications and enhances compound stability during manipulations.

Representative Experimental Data and Yields

Step Reagents/Conditions Product Yield (%) Notes
1. Protection Acetone, p-TsOH, reflux 1,2-O-isopropylidene-beta-D-fructose >90 Efficient protection of 1,2-hydroxyl groups
2. Bromination (Appel) CBr4, PPh3, DCM, 0 °C to rt 5-Bromo-5-deoxy-1,2-O-isopropylidene-fructose 85-90 Regioselective bromination at C-5
3. Azide substitution NaN3, DMF, 60-80 °C 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose 75-88 Nucleophilic substitution with sodium azide; inversion at C-5
4. Acetylation (optional) Ac2O, pyridine, rt 3,4-Di-O-acetyl-5-azido-5-deoxy derivative >95 Protects secondary hydroxyls, improves stability for further reactions

Yields are compiled from multiple literature sources and experimental reports.

Mechanistic and Practical Considerations

  • The regioselectivity of the Appel reaction is crucial to ensure selective bromination at the C-5 primary hydroxyl without affecting other hydroxyl groups.
  • The azide substitution reaction is typically carried out under mild heating to promote nucleophilic displacement while minimizing side reactions.
  • The isopropylidene protecting group is stable under azide substitution conditions but can be removed under acidic aqueous conditions if needed.
  • Care must be taken during azide handling due to potential explosive hazards of azido intermediates and byproducts such as 2-azidoethanol; appropriate quenching and purification protocols are employed.

Applications and Relevance of Preparation

The prepared 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose serves as a versatile intermediate for:

  • Click chemistry reactions (azide-alkyne cycloaddition) enabling bioconjugation and labeling in proteomics and glycoscience.
  • Synthesis of glycoconjugates and glycomaterials with tailored properties.
  • Study of carbohydrate-protein interactions.
  • Development of glycodrugs and novel bioactive molecules.

Summary Table of Key Physical and Chemical Properties

Property Value
Molecular Formula C9H15N3O5
Molecular Weight 245.23 g/mol
CAS Number 94801-01-1
IUPAC Name (5S,7R,8S,9S)-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonane-8,9-diol
Melting Point Not widely reported; typically amorphous solid
Solubility Soluble in common organic solvents (e.g., DCM, DMF)
Stability Stable under neutral and basic conditions; azide group sensitive to reducing agents

Chemical Reactions Analysis

Types of Reactions

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine derivative, while oxidation can introduce carbonyl groups .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose typically involves the tosylation of fructose derivatives followed by an SN2 reaction with sodium azide. This method allows for the introduction of the azido group at the C-5 position of the fructose molecule, making it a valuable intermediate for further chemical modifications .

Drug Development

The azido group in this compound serves as a useful handle for click chemistry, particularly in the synthesis of glycosylated drug candidates. For instance, derivatives of this compound have been investigated for their potential as inhibitors of the interleukin-6 signaling pathway, which is implicated in various inflammatory diseases and cancers .

Bioconjugation

This compound can be employed in bioconjugation strategies due to its ability to react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This application is particularly relevant in the development of targeted therapies and imaging agents .

Glycomics

In glycomics research, this compound is utilized as a building block for synthesizing complex carbohydrates. Its structural modifications allow researchers to study carbohydrate-protein interactions and their biological implications. The ability to introduce various functional groups makes it a versatile tool in carbohydrate chemistry .

Case Study 1: Inhibitors of IL-6 Signaling

A study published in Molecules explored the synthesis of novel IL-6 signaling inhibitors using this compound as a starting material. The synthesized compounds exhibited varying degrees of biological activity, highlighting the potential of this azido sugar derivative in therapeutic applications against inflammatory diseases .

Case Study 2: Interaction with GLUT5 Transporter

Research investigating the interaction of fructose derivatives with the glucose transporter GLUT5 demonstrated that modified sugars could influence transporter activity. The study found that this compound interacted differently with GLUT5 compared to D-fructose, suggesting potential applications in metabolic disorder treatments such as obesity and diabetes .

Mechanism of Action

The mechanism of action of 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose involves its interaction with specific enzymes or receptors. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to target molecules. This selective targeting allows for precise intervention in biochemical pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader family of azido-protected sugars. Key analogues include:

Compound Name CAS Number Molecular Formula Key Features Applications
5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose 94801-01-1 C₉H₁₅N₃O₅ β-D-fructose backbone; C5 azide; 1,2-O-isopropylidene protection Click chemistry, glycoconjugates
5-Azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose Not specified C₈H₁₃N₃O₅ α-D-xylofuranose backbone; C5 azide; 1,2-O-isopropylidene protection Synthesis of triazole nucleosides
5-Azido-5-deoxy-1,2-O-isopropylidene-α-D-ribofuranose 94801-01-1* C₈H₁₃N₃O₅ α-D-ribofuranose backbone; C5 azide; 1,2-O-isopropylidene protection Antibiotic derivatives (e.g., caprazamycins)
5-Keto-D-fructose 6045-27-2 C₆H₁₀O₆ D-fructose backbone; C5 ketone group (no azide) Natural sweetener, enzymatic studies

*Note: Some analogues share the same CAS number due to structural similarities in protection groups.

Stability and Handling

  • 5-Azido-β-D-fructose requires storage at –20°C to prevent azide decomposition. In contrast, acetylated derivatives (e.g., 3,4-di-O-acetyl-fructose azide) exhibit enhanced stability and solubility in organic solvents.
  • Xylofuranose analogues are more prone to ring-opening under acidic conditions due to their smaller ring strain.

Commercial Availability and Cost

  • The fructose derivative is priced higher (e.g., $80–$367.5 per 5–25 mg)) than simpler analogues like 5-azido-xylofuranose, reflecting its specialized applications in glycobiology.

Biological Activity

5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose is a derivative of fructose that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an azido group, which enhances its reactivity and potential for biological interactions. The following sections will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C9_9H15_{15}N3_3O5_5
  • Molecular Weight : 245.23 g/mol

Structural Characteristics
The compound features a unique structure that includes an azido group at the 5-position of the fructose molecule, which is protected by isopropylidene groups at the 1 and 2 positions. This configuration influences its solubility and reactivity.

Synthesis

The synthesis of 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose typically involves:

  • Protection of Fructose : The hydroxyl groups at positions 1 and 2 are protected using isopropylidene groups.
  • Azidation : The primary alcohol at position 5 is converted into an azide through an SN2 reaction with sodium azide under heated conditions.

This method allows for the selective introduction of the azido group while maintaining the stability of the fructose backbone.

Biological Activity

Research indicates that 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of fructose can enhance the efficacy of anticancer agents. For instance, compounds linked to fructose have demonstrated significant activity against various cancer cell lines, including SUM159 cells, with IC50_{50} values indicating potent cytotoxic effects. The azido group may play a crucial role in enhancing these effects by facilitating interactions with cellular targets .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological mechanisms underlying the activity of 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose are not fully elucidated but are believed to involve:

  • Interaction with Cellular Pathways : The azido group may facilitate binding to specific proteins or enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Some studies suggest that fructose derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Anticancer Efficacy

In a study focusing on carbohydrate-small molecule hybrids, compounds derived from fructose were synthesized and tested against breast cancer cell lines. The results indicated that certain regioisomers exhibited enhanced potency compared to their non-carbohydrate counterparts, with 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose showing promising results in reducing cell viability .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial properties of various sugar derivatives. The azido-containing fructose derivative was found to inhibit growth in specific bacterial strains more effectively than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Summary

PropertyValue
Molecular FormulaC9_9H15_{15}N3_3O5_5
Molecular Weight245.23 g/mol
Anticancer IC50_{50}Varies (e.g., 6.9 µM in SUM159)
Antimicrobial ActivityEffective against certain strains

Q & A

Q. What are the standard synthetic routes for preparing 5-azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose?

The compound is typically synthesized via azide substitution at the C5 position of a protected sugar precursor. A common method involves triflic anhydride-mediated activation of a hydroxyl group followed by nucleophilic displacement with sodium azide. For example, triflic anhydride reacts with a lactone intermediate (e.g., iduronolactone) in dichloromethane (DCM) at low temperatures (-30°C), generating a triflate intermediate. Subsequent treatment with sodium azide in DMF at -20°C yields the 5-azido derivative . Alternative routes include propargylation of the hydroxyl group using NaH and propargyl bromide under inert atmospheres, followed by azide-alkyne cycloaddition (CuI-catalyzed "click" chemistry) for functionalization .

Q. How is the purity and structural integrity of the compound verified after synthesis?

Post-synthesis purification employs column chromatography (e.g., silica gel with EtOAc/cyclohexane or EtOAc/MeOH gradients) to isolate the product. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR identifies the isopropylidene protons (δ 1.3–1.5 ppm) and furanose ring protons (δ 4.0–5.5 ppm).
  • ¹³C NMR confirms the azide group (C5 resonance at ~60–65 ppm) and the isopropylidene carbons (δ 25–30 ppm).
    High-resolution mass spectrometry (HRMS) is used to validate molecular weight .

Advanced Research Questions

Q. How can the azide group be selectively transformed into other functional groups for downstream applications?

The azide moiety serves as a versatile handle for further derivatization:

  • Catalytic hydrogenation (H₂, Pd/C or PtO₂) reduces the azide to a primary amine, enabling coupling reactions with isothiocyanates (e.g., n-butyl or glycosyl isothiocyanates) to form thiourea-linked glycoconjugates .
  • Staudinger reaction with triphenylphosphine converts the azide to a phosphorimidate intermediate, which can be hydrolyzed to an amine or reacted with electrophiles.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings for bioorthogonal labeling or drug delivery systems .

Q. What strategies ensure stereochemical control during functionalization of the furanose ring?

Stereoselectivity is achieved through:

  • Protecting group manipulation : The 1,2-O-isopropylidene group locks the furanose in a specific conformation (e.g., α-anomer), directing regioselective reactions at C3 or C5 .
  • Chiral ligands : In Cu(II)-catalyzed coupling reactions, sugar-derived ligands (e.g., 3-O-(2-picolyl) derivatives) enforce stereocontrol by coordinating to the metal center, as demonstrated in the synthesis of sp²-iminosugar ligands .
  • Low-temperature reactions : Kinetic control during oxidation (e.g., Dess-Martin periodinane at 0°C) minimizes epimerization at sensitive stereocenters .

Q. How can the puckering conformation of the furanose ring be analyzed experimentally and computationally?

The Cremer-Pople puckering parameters (amplitude qq, phase angle ϕ\phi) quantify ring distortion. Experimental data (X-ray crystallography or NMR coupling constants) are analyzed using software like PLATON or Mercury. Computational methods (DFT or MD simulations) model the energy landscape of puckering modes, correlating with steric effects (e.g., 1,3-diaxial interactions) observed in derivatives like 5-C-phenyl analogs .

Q. What biological assays are used to evaluate derivatives of this compound as glycosidase inhibitors?

Derivatives are screened via:

  • Enzyme kinetics : Measuring IC₅₀ values against β-glucosidase or α-mannosidase using chromogenic substrates (e.g., p-nitrophenyl glycosides).
  • Isothermal titration calorimetry (ITC) : Quantifying binding affinity and thermodynamics.
  • Cellular assays : Assessing inhibition of glycoprotein processing in cell lines (e.g., ER α-glucosidase I/II in viral replication studies) .

Q. How are safety concerns addressed when handling the azide functional group?

Azides are thermally unstable and potentially explosive. Mitigation strategies include:

  • Small-scale reactions : Avoiding concentrations >0.5 M.
  • Inert conditions : Conducting reactions under argon/na with flame-resistant equipment.
  • Alternative reagents : Using polymer-supported azides (e.g., Wang resin-azide) to minimize hazards .

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